molecular formula C14H13NO2 B12979846 2-(2-(1,3-Dioxolan-2-yl)phenyl)pyridine

2-(2-(1,3-Dioxolan-2-yl)phenyl)pyridine

Cat. No.: B12979846
M. Wt: 227.26 g/mol
InChI Key: MSIIULADEDNCBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(1,3-Dioxolan-2-yl)phenyl)pyridine is a chemical compound featuring a pyridine ring linked to a phenyl group which is itself modified with a 1,3-dioxolane protective group. This specific structure makes it a valuable intermediate in organic synthesis and materials science research. The 1,3-dioxolane group is widely recognized in synthetic chemistry as a protected form of a carbonyl group (aldehyde or ketone) . This allows researchers to employ this compound in multi-step synthetic sequences where the carbonyl functionality needs to be masked to prevent unwanted side reactions, with subsequent deprotection revealing the carbonyl for further transformations . Compounds containing the 1,3-dioxolane moiety have been utilized in the synthesis of various nitrogen-based heterocycles, which are structures of high importance in medicinal chemistry and drug discovery . Furthermore, the pyridine moiety is a classic ligand in coordination chemistry. As such, this compound can serve as a precursor for the development of novel ligands or catalysts, particularly in reactions involving ruthenium and other metals, which are prominent in catalysis research for bond-forming reactions . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly prohibited for personal consumption.

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

2-[2-(1,3-dioxolan-2-yl)phenyl]pyridine

InChI

InChI=1S/C14H13NO2/c1-2-6-12(14-16-9-10-17-14)11(5-1)13-7-3-4-8-15-13/h1-8,14H,9-10H2

InChI Key

MSIIULADEDNCBE-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC=CC=C2C3=CC=CC=N3

Origin of Product

United States

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-(2-(1,3-Dioxolan-2-yl)phenyl)pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural Analogs and Their Properties
Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point/Physical State Synthesis Yield Reference
2-(2-(1,3-Dioxolan-2-yl)phenyl)pyridine C₁₄H₁₃NO₂ ~235.26 (calc.) Phenyl-dioxolane, pyridine Not reported Not reported
4-(1-Cyclopropylethoxy)-2-(2-phenyl-1,3-dioxolan-2-yl)pyridine (33) C₁₉H₂₁NO₃ 311.38 Cyclopropylethoxy, phenyl-dioxolane White solid 58%
2-[1,3]Dioxolan-2-yl-6-isopropylpyridine C₁₁H₁₅NO₂ 193.24 Isopropyl, dioxolane Not reported Not reported
Dioxacarb (2-(1,3-dioxolan-2-yl)phenyl methylcarbamate) C₁₂H₁₅NO₄ 253.25 Methylcarbamate, phenyl-dioxolane Not reported Not reported

Key Observations:

  • Substituent Diversity : The dioxolane moiety is retained across analogs, but substituents on the pyridine or phenyl rings vary significantly. For example, compound 33 (Table 1) introduces a cyclopropylethoxy group, increasing molecular weight (311.38 vs. ~235.26) and altering steric effects .
  • Functional Group Impact : Dioxacarb incorporates a methylcarbamate group, enabling pesticidal activity by inhibiting acetylcholinesterase . In contrast, this compound lacks such bioactive groups, suggesting utility as a synthetic intermediate rather than an end-use agrochemical.

Physical and Electronic Properties

  • Solubility: The dioxolane ring enhances polarity, improving solubility in solvents like ethyl acetate and tetrahydrofuran compared to non-polar analogs (e.g., 2-(4-Chlorobenzoyl)pyridine) .
  • Melting Points : While direct data for this compound is unavailable, analogs with electron-withdrawing groups (e.g., nitro, chloro) exhibit higher melting points (268–287°C) due to increased intermolecular forces .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.